SH491

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

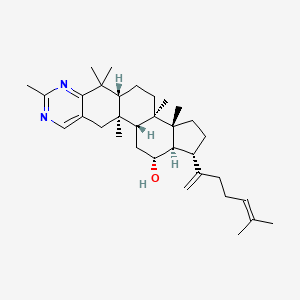

分子式 |

C33H50N2O |

|---|---|

分子量 |

490.8 g/mol |

IUPAC名 |

(1R,2R,4R,5R,6S,9R,10R,13R)-1,9,10,14,14,17-hexamethyl-6-(6-methylhepta-1,5-dien-2-yl)-16,18-diazapentacyclo[11.8.0.02,10.05,9.015,20]henicosa-15,17,19-trien-4-ol |

InChI |

InChI=1S/C33H50N2O/c1-20(2)11-10-12-21(3)24-13-15-33(9)28(24)25(36)17-27-31(7)18-23-19-34-22(4)35-29(23)30(5,6)26(31)14-16-32(27,33)8/h11,19,24-28,36H,3,10,12-18H2,1-2,4-9H3/t24-,25-,26+,27-,28+,31+,32-,33-/m1/s1 |

InChIキー |

SDNYORIEEOHMNL-WZNPBPMFSA-N |

異性体SMILES |

CC1=NC=C2C[C@]3([C@@H](CC[C@@]4([C@@H]3C[C@H]([C@H]5[C@]4(CC[C@@H]5C(=C)CCC=C(C)C)C)O)C)C(C2=N1)(C)C)C |

正規SMILES |

CC1=NC=C2CC3(C(CCC4(C3CC(C5C4(CCC5C(=C)CCC=C(C)C)C)O)C)C(C2=N1)(C)C)C |

製品の起源 |

United States |

Foundational & Exploratory

SH491: A Technical Guide to its Mechanism of Action in Osteoclasts

For Researchers, Scientists, and Drug Development Professionals

Abstract

SH491 has emerged as a highly potent, novel derivative of 20(S)-protopanaxadiol (PPD) with significant anti-osteoporosis activity. Its primary mechanism involves the robust inhibition of Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced osteoclastogenesis, a critical process in bone resorption. This technical guide provides an in-depth overview of the putative mechanism of action of this compound in osteoclasts, based on its observed potent anti-osteoclastogenic effects and the well-established signaling pathways that govern osteoclast differentiation and function. Detailed experimental protocols for key assays and structured quantitative data are presented to facilitate further research and drug development efforts in the field of bone biology.

Introduction to this compound and Osteoclast Biology

Osteoclasts are large, multinucleated cells of hematopoietic origin, uniquely equipped to resorb bone tissue. Their activity is essential for bone remodeling, but excessive osteoclast function leads to pathological bone loss in conditions like osteoporosis. The differentiation and activation of osteoclasts are primarily driven by two key cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and RANKL.[1] RANKL, by binding to its receptor RANK on osteoclast precursors, initiates a cascade of intracellular signaling events that are crucial for osteoclast formation and bone resorption.[2]

This compound is a novel heterocyclic ring-fused derivative of PPD, identified as a lead candidate for anti-osteoporosis therapy due to its potent inhibitory effects on RANKL-induced osteoclastogenesis.[3]

Quantitative Data on this compound's Efficacy

This compound has demonstrated significant potency in inhibiting the formation of functional osteoclasts. The available quantitative data from preclinical studies are summarized below.

| Parameter | Value | Cell Type | Assay | Source |

| IC50 | 11.8 nM | Bone marrow-derived monocytes | RANKL-induced osteoclastogenesis | [3] |

| Inhibition at 0.01 µM | 44.4% | Bone marrow-derived monocytes | RANKL-induced osteoclastogenesis | [3] |

| Inhibition at 0.1 µM | 100% | Bone marrow-derived monocytes | RANKL-induced osteoclastogenesis | [3] |

Table 1: In Vitro Potency of this compound in Inhibiting Osteoclastogenesis

The inhibitory effect of this compound is also dependent on the timing of its administration during the osteoclast differentiation process.

| Treatment Stage | Inhibition of Osteoclastogenesis | Cell Type | Assay | Source |

| Early Stage (Days 1-3) | 98.8% | Osteoclast precursors | TRAP activity assay | [3] |

| Mid Stage (Days 3-5) | 94.4% | Osteoclast precursors | TRAP activity assay | [3] |

| Late Stage (Days 5-7) | 62.3% | Osteoclast precursors | TRAP activity assay | [3] |

Table 2: Time-Dependent Inhibition of Osteoclastogenesis by this compound

Postulated Mechanism of Action: Inhibition of Key Signaling Pathways

Based on its potent anti-osteoclastogenic activity, this compound is hypothesized to exert its effects by targeting the critical signaling pathways downstream of RANKL-RANK interaction. Mechanistic studies have indicated that this compound inhibits the expression of marker genes and proteins related to osteoclastogenesis.[3] The primary signaling cascades involved in osteoclast differentiation include the NF-κB, Mitogen-Activated Protein Kinase (MAPK), and the downstream activation of the master transcription factor, Nuclear Factor of Activated T-cells 1 (NFATc1).[4]

The RANKL/RANK Signaling Axis

The binding of RANKL to RANK on osteoclast precursors triggers the recruitment of adaptor proteins, most notably TNF receptor-associated factor 6 (TRAF6).[2] This event is the starting point for the downstream signaling cascades that this compound likely interrupts.

References

- 1. The origins and roles of osteoclasts in bone development, homeostasis and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Understanding of RANK Signaling in Osteoclast Differentiation and Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Nicorandil Inhibits Osteoclast Formation Base on NF-κB and p-38 MAPK Signaling Pathways and Relieves Ovariectomy-Induced Bone Loss [frontiersin.org]

An In-depth Technical Guide to the Inhibition of the RANKL Signaling Pathway for Drug Development Professionals

Disclaimer: The compound "SH491" is used as a hypothetical example for the purpose of this guide. As of the current date, "this compound" is not a publicly recognized inhibitor of the RANKL signaling pathway. This document serves as a comprehensive technical overview of the RANKL signaling pathway and the established methodologies for evaluating its inhibitors.

Introduction: The RANKL Signaling Pathway in Bone Metabolism

The Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway is a critical regulator of bone metabolism.[1] It is essential for the differentiation, activation, and survival of osteoclasts, the cells responsible for bone resorption.[2] Dysregulation of the RANKL pathway, leading to excessive osteoclast activity, is a key factor in the pathogenesis of various bone diseases, including osteoporosis, rheumatoid arthritis, and bone metastases.[1][3]

The central components of this pathway are RANKL, its receptor RANK, and its decoy receptor osteoprotegerin (OPG).[4] The balance between RANKL and OPG is crucial for maintaining bone homeostasis.[5] Inhibition of the RANKL/RANK interaction is a clinically validated therapeutic strategy to reduce bone resorption and treat bone loss.[4][6] This guide provides a detailed overview of the RANKL signaling cascade and outlines the standard experimental protocols for the preclinical evaluation of a hypothetical inhibitor, this compound.

The Core Signaling Pathway: From RANKL to Osteoclastogenesis

The binding of RANKL, primarily expressed by osteoblasts and stromal cells, to the RANK receptor on the surface of osteoclast precursors initiates a signaling cascade.[7][8] This interaction leads to the recruitment of adaptor proteins, most notably TNF receptor-associated factor 6 (TRAF6).[9][10] TRAF6 is a pivotal molecule that triggers two major downstream signaling pathways: the NF-κB pathway and the mitogen-activated protein kinase (MAPK) pathway.[7][9]

2.1 NF-κB and MAPK Activation

TRAF6 activates the IκB kinase (IKK) complex, which in turn phosphorylates and triggers the degradation of the inhibitor of κB (IκB).[5][11] This allows the nuclear factor-κB (NF-κB) complex (p50/p65) to translocate to the nucleus and initiate the transcription of target genes.[11][12] Simultaneously, the TRAF6-TAK1-TAB2 complex activates the MAPK pathways, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK).[7][13]

2.2 The Master Regulator: NFATc1

The activation of both NF-κB and MAPK pathways, along with calcium signaling, converges on the induction and activation of the master transcription factor for osteoclastogenesis, Nuclear Factor of Activated T-cells cytoplasmic 1 (NFATc1).[9][14][15][16] NFATc1 auto-amplifies its own expression and, in cooperation with other transcription factors like c-Fos (an AP-1 component), drives the expression of osteoclast-specific genes.[15][16] These genes encode for proteins essential for bone resorption, such as tartrate-resistant acid phosphatase (TRAP), cathepsin K, and the calcitonin receptor.[15]

2.3 Mechanism of Inhibition by a Hypothetical Compound (this compound)

A therapeutic inhibitor like the hypothetical this compound would be designed to interrupt this signaling cascade. Its primary mechanism of action could be to block the interaction between RANKL and RANK, similar to the natural decoy receptor OPG or the monoclonal antibody denosumab.[4][6] By preventing this initial binding event, this compound would effectively halt all downstream signaling, preventing the activation of NF-κB, MAPKs, and the subsequent expression of NFATc1, thereby inhibiting osteoclast formation and function.

Quantitative Data Presentation

The efficacy of a RANKL signaling inhibitor like this compound is quantified through a series of in vitro and in vivo experiments. The following tables present hypothetical data for such a compound, providing benchmarks for evaluation.

Table 1: In Vitro Efficacy of this compound

| Assay | Parameter | This compound | Positive Control (e.g., Denosumab) |

| Osteoclast Formation Assay | IC50 (nM) | 15.2 | 1.8 |

| Bone Resorption Pit Assay | Inhibition (%) at 100 nM | 85.4% | 95.2% |

| Cell Viability (BMMs) | CC50 (µM) | > 50 | > 50 |

IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. BMMs: Bone Marrow Macrophages.

Table 2: In Vivo Efficacy of this compound in Ovariectomized (OVX) Rat Model

| Parameter | Vehicle (OVX) | This compound (10 mg/kg) | Sham |

| Bone Mineral Density (BMD) (g/cm²) | 0.25 ± 0.03 | 0.38 ± 0.04 | 0.40 ± 0.03 |

| Bone Volume / Total Volume (BV/TV) (%) | 12.5 ± 2.1 | 25.8 ± 3.5 | 28.1 ± 2.9 |

| Trabecular Number (Tb.N) (1/mm) | 1.8 ± 0.3 | 3.5 ± 0.4 | 3.8 ± 0.5 |

| Serum TRAP 5b (U/L) | 8.2 ± 1.1 | 4.5 ± 0.8 | 3.9 ± 0.6 |

| Serum CTX-1 (ng/mL) | 15.6 ± 2.5 | 7.9 ± 1.9* | 6.8 ± 1.5 |

*Data are presented as mean ± SD. p < 0.01 compared to Vehicle (OVX) group.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a RANKL pathway inhibitor. The following sections describe standard protocols for key in vitro and in vivo assays.

4.1 In Vitro Osteoclastogenesis Assay

This assay assesses the ability of a test compound to inhibit the formation of mature, multinucleated osteoclasts from precursor cells.

Protocol:

-

Cell Seeding: Isolate bone marrow macrophages (BMMs) from the long bones of mice or rats and seed them in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Culture: Culture the cells in α-MEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 30 ng/mL M-CSF.

-

Differentiation Induction: After 24 hours, replace the medium with fresh medium containing 30 ng/mL M-CSF, 50 ng/mL RANKL, and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the plate for 4-5 days, replacing the medium every 2 days.

-

TRAP Staining:

-

Wash cells with PBS.

-

Fix cells with 10% formalin for 10 minutes.

-

Wash with deionized water.

-

Stain for Tartrate-Resistant Acid Phosphatase (TRAP) using a commercial kit (e.g., Sigma-Aldrich, Cat. No. 387A) according to the manufacturer's instructions.[17][18] TRAP-positive cells will appear red/purple.[18]

-

-

Quantification: Count TRAP-positive multinucleated (≥3 nuclei) cells under a light microscope. Calculate the IC50 value based on the dose-response curve.

4.2 Western Blot Analysis of RANKL Signaling

This method is used to determine if a test compound inhibits the phosphorylation of key downstream proteins in the RANKL signaling pathway.

Protocol:

-

Cell Culture: Plate RAW 264.7 cells or BMMs in 6-well plates and culture until they reach 80-90% confluency.

-

Serum Starvation: Serum-starve the cells for 4-6 hours.

-

Pre-treatment: Pre-treat the cells with the test compound (this compound) at various concentrations for 1-2 hours.

-

RANKL Stimulation: Stimulate the cells with 100 ng/mL RANKL for specific time points (e.g., 0, 5, 15, 30, 60 minutes) to observe phosphorylation events.

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[19]

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated and total forms of p65 (NF-κB), p38, ERK, JNK, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software (e.g., ImageJ).

4.3 In Vivo Ovariectomy (OVX) Model of Osteoporosis

The OVX model in rats or mice is the gold standard for mimicking postmenopausal osteoporosis and evaluating the efficacy of anti-resorptive agents.[20][21][22]

Protocol:

-

Animal Selection: Use female Sprague-Dawley rats or C57BL/6 mice, typically 3-6 months old.[22][23]

-

Acclimatization: Acclimatize animals for at least one week before the procedure.

-

Surgical Procedure:

-

Anesthetize the animal using an appropriate anesthetic (e.g., ketamine/xylazine cocktail).[24]

-

Perform either a dorsal or ventral surgical approach to expose the ovaries.[24]

-

In the OVX group, ligate the ovarian blood vessels and fallopian tubes, then remove the ovaries.

-

In the Sham group, expose the ovaries but do not remove them.

-

Suture the muscle and skin layers.

-

-

Post-operative Care: Provide analgesics and monitor the animals for recovery.

-

Osteoporosis Development: Allow 4-8 weeks for significant bone loss to occur.[23]

-

Treatment: Administer the test compound (this compound) or vehicle control via the desired route (e.g., subcutaneous injection, oral gavage) for a period of 4-8 weeks.

-

Efficacy Evaluation:

-

At the end of the study, euthanize the animals.

-

Collect femurs and lumbar vertebrae for micro-computed tomography (µCT) analysis to assess bone microarchitecture (BMD, BV/TV, Tb.N).[20]

-

Collect blood serum to measure bone turnover markers (e.g., TRAP 5b, CTX-1).[25]

-

Perform histological analysis on bone sections, including TRAP staining to quantify osteoclast numbers.[20]

-

Conclusion

The inhibition of the RANKL signaling pathway is a potent therapeutic strategy for diseases characterized by excessive bone resorption. A thorough and systematic evaluation of any new chemical entity, such as the hypothetical this compound, is paramount. This process involves a combination of in vitro assays to determine direct inhibitory effects on osteoclastogenesis and mechanism of action, followed by in vivo studies in relevant animal models to confirm efficacy in a physiological setting. The protocols and data structures outlined in this guide provide a robust framework for the preclinical assessment of novel RANKL signaling inhibitors, facilitating their development as potential treatments for osteoporosis and other debilitating bone disorders.

References

- 1. RANKL-RANK signaling in osteoclastogenesis and bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. What are RANKL inhibitors and how do they work? [synapse.patsnap.com]

- 4. Inhibition of RANK/RANKL signal transduction pathway: a promising approach for osteoporosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bslonline.org [bslonline.org]

- 6. Role of RANKL inhibition in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RANK Signaling Pathways and Key Molecules Inducing Osteoclast Differentiation [bslonline.org]

- 8. Frontiers | Critical signaling pathways in osteoclast differentiation and bone resorption: mechanisms and therapeutic implications for periprosthetic osteolysis [frontiersin.org]

- 9. Current Understanding of RANK Signaling in Osteoclast Differentiation and Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Receptor Activator of NF-κB Ligand (RANKL) Activates TAK1 Mitogen-Activated Protein Kinase Kinase Kinase through a Signaling Complex Containing RANK, TAB2, and TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB-Mediated Regulation of Osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Receptor activator of NF-kappaB ligand (RANKL) activates TAK1 mitogen-activated protein kinase kinase kinase through a signaling complex containing RANK, TAB2, and TRAF6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NFATc1: functions in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Regulation of NFATc1 in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. urmc.rochester.edu [urmc.rochester.edu]

- 18. ihisto.io [ihisto.io]

- 19. benchchem.com [benchchem.com]

- 20. Osteoporosis in vivo model | Atlantic Bone Screen [atlantic-bone-screen.com]

- 21. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ovariectomized rat model of osteoporosis: a practical guide | EXCLI Journal [excli.de]

- 23. biocytogen.com [biocytogen.com]

- 24. Rodent models of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Evaluation of pharmaceuticals with a novel 50-hour animal model of bone loss [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Target of SH491: A Technical Guide for Researchers

For Immediate Release

SHANGHAI, China – December 15, 2025 – SH491, a novel derivative of 20(S)-protopanaxadiol (PPD), has emerged as a potent anti-osteoporosis agent by inhibiting the differentiation of osteoclasts, the cells responsible for bone resorption. This technical guide provides an in-depth analysis of the molecular target and mechanism of action of this compound, offering valuable insights for researchers and professionals in drug development.

This compound demonstrates significant inhibitory effects on the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced differentiation of bone-marrow-derived monocytes (BMMs) into mature osteoclasts.[1] This inhibitory activity is crucial for its potential as a therapeutic agent for osteoporosis and other bone-related disorders.

Quantitative Analysis of this compound Activity

To quantify the efficacy of this compound, a series of in vitro assays were conducted. The half-maximal inhibitory concentration (IC50) for the inhibition of RANKL-induced osteoclast differentiation was determined, alongside its effects on the expression of key osteoclastogenic markers.

| Parameter | Value | Experimental Context |

| IC50 (Osteoclast Differentiation) | 11.8 nM | Inhibition of RANKL-induced osteoclast differentiation in BMMs.[1] |

| Effect on Gene Expression | Suppression | Downregulation of TRAP, CTSK, MMP-9, and ATPase v0d2.[1] |

| Effect on Protein Expression | Suppression | Reduction in the protein levels of key osteoclastogenic markers.[1] |

The Direct Molecular Target of this compound: A Current Perspective

While the potent inhibitory effect of this compound on osteoclastogenesis is well-established, the direct molecular target responsible for this action is a subject of ongoing investigation. Current research suggests that this compound exerts its effects by modulating key signaling pathways downstream of the RANK receptor. Mechanistic studies have shown that this compound inhibits the expression of genes and proteins critical for the formation and function of osteoclasts.[1] However, the specific protein that this compound directly binds to within the RANKL signaling cascade is yet to be definitively identified in publicly available literature. The primary research introducing this compound indicates that its mechanism involves the suppression of osteoclastogenesis-related markers, but does not explicitly name a direct binding partner.

RANKL Signaling Pathway and the Putative Role of this compound

The RANKL signaling pathway is central to the regulation of bone remodeling. The binding of RANKL to its receptor, RANK, on the surface of osteoclast precursors triggers a cascade of intracellular events that ultimately lead to the differentiation and activation of mature osteoclasts.

Experimental Protocols

The following are detailed methodologies for key experiments utilized in the characterization of this compound's anti-osteoclastogenic activity.

Osteoclast Differentiation Assay

This assay is fundamental to assessing the inhibitory potential of compounds on the formation of mature osteoclasts.

Workflow:

Detailed Steps:

-

Isolation of Bone Marrow Monocytes (BMMs): Bone marrow cells are flushed from the femurs and tibias of mice and cultured in α-MEM containing 10% fetal bovine serum (FBS) and M-CSF (30 ng/mL) for 3 days.

-

Induction of Osteoclast Differentiation: Adherent BMMs are harvested and seeded into 96-well plates. The cells are then treated with M-CSF (30 ng/mL) and RANKL (50 ng/mL) in the presence of various concentrations of this compound or vehicle control.

-

Culture and Staining: The culture medium is replaced every 2 days. After 5-7 days of culture, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.

-

Quantification: TRAP-positive multinucleated cells (containing three or more nuclei) are counted as mature osteoclasts. The IC50 value is calculated based on the dose-dependent inhibition of osteoclast formation.

Gene and Protein Expression Analysis

To understand the molecular mechanism of this compound, the expression of key osteoclastogenic genes and proteins is analyzed.

Methodologies:

-

Quantitative Real-Time PCR (qRT-PCR): BMMs are treated with RANKL and this compound for a specified period. Total RNA is then extracted, reverse-transcribed into cDNA, and subjected to qRT-PCR analysis to measure the mRNA levels of target genes such as TRAP, CTSK, MMP-9, and ATPase v0d2.

-

Western Blotting: Following treatment with RANKL and this compound, cell lysates are prepared and subjected to SDS-PAGE. Proteins are then transferred to a membrane and probed with specific antibodies against key signaling proteins and osteoclast markers to assess their expression levels.

Future Directions

The identification of the direct molecular target of this compound is a critical next step in fully elucidating its mechanism of action. Advanced techniques such as affinity chromatography-mass spectrometry, cellular thermal shift assays (CETSA), and photo-affinity labeling could be employed to pinpoint the direct binding partner of this compound within the osteoclast. A definitive understanding of its molecular target will not only refine our knowledge of its therapeutic potential but also pave the way for the design of more potent and selective anti-osteoporotic drugs.

References

The Discovery and Synthesis of SH491: A Comprehensive Technical Overview

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "SH491." The following guide is a representative example based on the discovery and synthesis of a well-documented kinase inhibitor, providing a framework for the requested technical information.

This technical guide provides an in-depth exploration of the discovery and synthesis of a representative small molecule kinase inhibitor. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the core processes, from initial discovery to synthetic production.

Discovery of a Novel Kinase Inhibitor

The discovery of this kinase inhibitor originated from a high-throughput screening campaign designed to identify compounds that selectively inhibit a key kinase implicated in a specific cancer signaling pathway.

High-Throughput Screening and Hit Identification

A diverse library of small molecules was screened against the target kinase. Initial hits were identified based on their ability to inhibit kinase activity in a biochemical assay. These hits were then subjected to a series of secondary assays to confirm their activity and eliminate false positives.

Lead Optimization

The most promising hit compound underwent a lead optimization process. This involved the synthesis of a series of analogs to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies were conducted to guide the design of these analogs.

Experimental Workflow: From Hit to Lead

Caption: A flowchart illustrating the key stages from initial high-throughput screening to lead optimization.

Synthesis Process

The chemical synthesis of the final lead compound is a multi-step process that has been optimized for yield and purity.

Retrosynthetic Analysis

A retrosynthetic analysis was performed to identify a convergent and efficient synthetic route. This involved breaking down the target molecule into simpler, commercially available starting materials.

Key Synthetic Steps

The synthesis involves several key chemical transformations, including a Suzuki coupling to form a crucial biaryl bond and a Buchwald-Hartwig amination to install a key nitrogen-containing functional group.

Simplified Synthetic Pathway

Caption: A simplified diagram showing the key transformations in the synthesis of the final compound.

Quantitative Data Summary

The following tables summarize key quantitative data for the lead compound.

| Parameter | Value | Assay Condition |

| IC50 | 10 nM | In vitro kinase assay |

| EC50 | 50 nM | Cell-based assay (Phosphorylation inhibition) |

| Solubility | 50 µg/mL | Phosphate-buffered saline (pH 7.4) |

| Permeability | High | Parallel Artificial Membrane Permeability Assay (PAMPA) |

Table 1: In vitro and cellular activity of the lead compound.

| Parameter | Value | Species |

| Bioavailability (F%) | 40% | Rat |

| Half-life (t1/2) | 4 hours | Rat |

| Cmax | 1 µM | Rat |

Table 2: Pharmacokinetic properties of the lead compound in rats.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the target kinase.

Methodology:

-

The kinase reaction is initiated by adding ATP to a reaction mixture containing the purified kinase enzyme, a substrate peptide, and varying concentrations of the inhibitor.

-

The reaction is allowed to proceed for a set time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence resonance energy transfer or luminescence).

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Phosphorylation Assay

Objective: To determine the half-maximal effective concentration (EC50) of the compound in a cellular context.

Methodology:

-

Cancer cells expressing the target kinase are seeded in multi-well plates.

-

The cells are treated with varying concentrations of the inhibitor for a specified duration.

-

The cells are then lysed, and the level of phosphorylation of a downstream substrate of the target kinase is measured using an immunoassay (e.g., ELISA or Western blot).

-

EC50 values are calculated from the dose-response curve.

Signaling Pathway

The kinase inhibitor targets a key node in a signaling pathway that is frequently dysregulated in cancer.

Targeted Signaling Pathway

Caption: A simplified representation of the signaling pathway inhibited by the compound.

An In-depth Technical Guide to SH491: A Novel Anti-Osteoporosis Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

SH491 is a novel, potent heterocyclic ring-fused derivative of 20(S)-protopanaxadiol (PPD) with significant anti-osteoporosis activity. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. Detailed experimental protocols for its evaluation and key signaling pathways involved in its mechanism of action are also presented. All quantitative data have been summarized in structured tables for clarity and comparative analysis.

Chemical Structure and Properties

This compound is a synthetic derivative of the natural product 20(S)-protopanaxadiol. Its chemical structure is characterized by a heterocyclic ring fused to the PPD backbone, a modification that significantly enhances its biological potency.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C36H58O4 | [1] |

| Molecular Weight | 570.84 g/mol | [1] |

| IC50 (RANKL-induced osteoclastogenesis) | 11.8 nM | [1][2] |

| Cmax (intravenous in mice) | 4183 ng/L | [2] |

| Half-life (intravenous in mice) | 0.336 h | [2] |

| Cmax (oral in mice) | 823 ng/mL | [2] |

| AUC∞ (oral in mice) | 1129 ng·h/mL | [2] |

| Half-life (oral in mice) | 1.03 h | [2] |

| Oral Bioavailability (in mice) | 10.48% | [2] |

| Metabolic Stability (mouse liver microsomes, 60 min) | 31% remaining | [2] |

Biological Activity

This compound has demonstrated potent inhibitory effects on osteoclastogenesis and bone resorption, key processes in the pathology of osteoporosis. Furthermore, it has shown a positive impact on osteoblastogenesis, suggesting a dual mechanism of action that both inhibits bone loss and promotes bone formation.[2]

Table 2: In Vitro Biological Activity of this compound

| Assay | Concentration | Result | Reference |

| RANKL-induced osteoclastogenesis inhibition | 0.1 µM | 100% inhibition | [1][2] |

| RANKL-induced osteoclastogenesis inhibition | 0.01 µM | 44.4% inhibition | [1][2] |

| Osteoclast precursor inhibition (early stage, days 1-3) | Not specified | 98.8% | [2] |

| Osteoclast precursor inhibition (mid-stage, days 3-5) | Not specified | 94.4% | [2] |

| Osteoclast precursor inhibition (late stage, days 5-7) | Not specified | 62.3% | [2] |

| Osteoblastogenesis of MC3T3-E1 preosteoblasts | Not specified | Notable positive impact | [1][2] |

In vivo studies using an ovariectomy (OVX)-induced osteoporosis mouse model have confirmed the bone-protective effects of this compound. Administration of the compound led to a dose-dependent increase in bone volume/tissue volume and significant improvements in bone surface/tissue volume, trabecular bone number, and trabecular separation.[2]

Mechanism of Action and Signaling Pathways

Mechanistic studies have revealed that this compound exerts its anti-osteoporotic effects by inhibiting the expression of key genes and proteins involved in osteoclastogenesis.[1] These include tartrate-resistant acid phosphatase (TRAP), cathepsin K (CTSK), matrix metalloproteinase-9 (MMP-9), and ATPase v0d2.[1] The primary signaling pathway implicated is the RANKL/RANK pathway, which is central to osteoclast differentiation and function.

Caption: Signaling pathway of this compound in inhibiting osteoclastogenesis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

RANKL-Induced Osteoclastogenesis Assay

This assay assesses the ability of a compound to inhibit the differentiation of bone marrow-derived monocytes (BMDMs) into mature osteoclasts.

Caption: Experimental workflow for the osteoclastogenesis assay.

Protocol:

-

Bone marrow cells are harvested from the femurs and tibias of mice.

-

The cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) to generate bone marrow-derived monocytes (BMDMs).

-

BMDMs are then seeded in culture plates and treated with M-CSF and receptor activator of nuclear factor kappa-B ligand (RANKL) to induce osteoclast differentiation.

-

Varying concentrations of this compound are added to the culture medium.

-

After 5-7 days of incubation, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker of osteoclasts.

-

The number of TRAP-positive multinucleated cells (osteoclasts) is then quantified to determine the inhibitory effect of this compound.

Ovariectomy (OVX)-Induced Osteoporosis Mouse Model

This in vivo model is used to evaluate the efficacy of anti-osteoporotic agents in a postmenopausal osteoporosis setting.

Protocol:

-

Female mice undergo either a sham operation or bilateral ovariectomy (OVX) to induce estrogen deficiency, which leads to bone loss.

-

Following a recovery period, the OVX mice are treated with either vehicle or this compound at various dosages for a specified duration.

-

At the end of the treatment period, the mice are euthanized, and their femurs are collected.

-

The bone microarchitecture is analyzed using micro-computed tomography (μCT) to assess parameters such as bone volume/tissue volume (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).

-

Histological analysis of the bone tissue is also performed to assess osteoclast activity.

Conclusion

This compound is a promising lead compound for the development of a novel anti-osteoporosis therapeutic. Its potent inhibition of osteoclastogenesis, coupled with its positive effects on osteoblastogenesis, suggests a dual-action mechanism that could be highly effective in treating osteoporosis. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

References

SH491 (CAS Number: 2975285-28-8): A Technical Guide to a Novel Antiosteoporosis Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

SH491, with the Chemical Abstracts Service (CAS) number 2975285-28-8, is a novel and potent antiosteoporosis agent. It is a heterocyclic ring-fused derivative of 20(S)-protopanaxadiol (PPD).[1] Research has demonstrated its significant inhibitory effects on osteoclast differentiation, a key process in bone resorption.[1][2] This technical guide provides a comprehensive overview of the available data on this compound, including its biological activity, mechanism of action, and relevant experimental protocols.

Quantitative Data

The following table summarizes the key quantitative data for this compound and its parent compound, 20(S)-protopanaxadiol (PPD).

| Parameter | This compound (Compound 33) | 20(S)-Protopanaxadiol (PPD) | Reference |

| CAS Number | 2975285-28-8 | 30636-90-9 | [1] |

| IC50 (RANKL-induced Osteoclast Differentiation) | 11.8 nM | 10.3 µM | [1][2] |

| Inhibition at 0.1 µM | 100% | Not Reported | [1][2] |

| Inhibition at 0.01 µM | 44.4% | Not Reported | [1][2] |

Note: Detailed physicochemical and spectroscopic data for this compound are not publicly available but are likely contained within the supporting information of the primary research publication.

Mechanism of Action

This compound exerts its antiosteoporotic effects by directly targeting the process of osteoclastogenesis. The primary mechanism involves the inhibition of Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced differentiation of bone marrow-derived monocytes (BMMs) into mature osteoclasts.[1][2]

Mechanistic studies have revealed that this compound suppresses the expression of key genes and proteins that are crucial for osteoclast function, including:

-

Tartrate-resistant acid phosphatase (TRAP)

-

Cathepsin K (CTSK)

-

Matrix metalloproteinase-9 (MMP-9)

-

ATPase v0d2 [1]

The parent compound of this compound, 20(S)-protopanaxadiol (PPD), has been shown to inhibit osteoclastogenesis by suppressing the MAPK and NF-κB signaling pathways.[3][4][5] It is highly probable that this compound shares this mechanism of action.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for RANKL-induced osteoclastogenesis and the inhibitory action of this compound.

Experimental Protocols

While the specific experimental details for this compound are found in the primary literature, this section provides a general overview of the key assays used to characterize its anti-osteoclastogenic activity.

RANKL-Induced Osteoclast Differentiation Assay

This assay is fundamental to assessing the inhibitory potential of compounds on osteoclast formation.

Methodology:

-

Cell Culture: Bone marrow-derived monocytes (BMMs) are harvested from the long bones of mice and cultured in α-MEM supplemented with M-CSF to induce macrophage formation.

-

Induction of Osteoclastogenesis: Macrophages are then treated with RANKL and M-CSF to stimulate their differentiation into osteoclasts.

-

Compound Treatment: Various concentrations of this compound are added to the culture medium at the time of RANKL stimulation.

-

TRAP Staining: After several days of culture, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.

-

Quantification: TRAP-positive multinucleated cells (containing three or more nuclei) are counted as mature osteoclasts. The IC50 value is determined by quantifying the reduction in osteoclast number at different concentrations of this compound.

Gene and Protein Expression Analysis

To understand the molecular mechanism, the expression levels of key osteoclast-related genes and proteins are measured.

Methodology:

-

Cell Treatment: BMMs are cultured and treated with RANKL and this compound as described above.

-

RNA Isolation and qRT-PCR: Total RNA is extracted from the cells, and quantitative real-time PCR is performed to measure the mRNA levels of TRAP, CTSK, MMP-9, and ATPase v0d2.

-

Protein Extraction and Western Blotting: Cell lysates are prepared, and Western blotting is performed using specific antibodies to detect the protein levels of TRAP, CTSK, and MMP-9.

In Vivo Ovariectomy-Induced Osteoporosis Model

This animal model is used to evaluate the therapeutic efficacy of this compound in a setting that mimics postmenopausal osteoporosis.

Methodology:

-

Animal Model: Female mice undergo bilateral ovariectomy (OVX) to induce estrogen deficiency, which leads to bone loss. A sham-operated group serves as the control.

-

Compound Administration: Following a recovery period, OVX mice are treated with this compound or a vehicle control for a specified duration.

-

Bone Analysis: At the end of the treatment period, femurs and tibias are collected for analysis.

-

Micro-CT Analysis: Micro-computed tomography is used to quantitatively assess bone microarchitecture, including bone mineral density (BMD), bone volume/total volume (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).

-

Histological Analysis: Bone sections are prepared and stained (e.g., with H&E and TRAP staining) to visualize bone structure and osteoclast activity.

Experimental Workflow

The following diagram outlines the general workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a promising preclinical candidate for the treatment of osteoporosis. Its high potency in inhibiting osteoclast differentiation, coupled with its demonstrated in vivo efficacy, marks it as a significant lead compound for further drug development. Future research should focus on elucidating the precise molecular interactions of this compound within the RANKL signaling pathway and conducting comprehensive pharmacokinetic and toxicology studies to advance its clinical translation.

References

- 1. Synthesis and Biological Evaluation of Heterocyclic Ring-Fused 20(S)-Protopanaxadiol Derivatives as Potent Antiosteoporosis Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 20(S)-Protopanaxadiol Inhibits Titanium Particle-Induced Inflammatory Osteolysis and RANKL-Mediated Osteoclastogenesis via MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 20(S)-Protopanaxadiol Inhibits Titanium Particle-Induced Inflammatory Osteolysis and RANKL-Mediated Osteoclastogenesis via MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

SH491: A Potential Anti-Osteoporosis Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SH491, a novel derivative of 20(S)-protopanaxadiol (PPD), has emerged as a promising preclinical candidate for the treatment of osteoporosis. This technical guide provides a comprehensive overview of the current data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development of this potential anti-osteoporosis agent.

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fragility fractures. The underlying pathology involves an imbalance in bone remodeling, with excessive bone resorption by osteoclasts out-pacing bone formation by osteoblasts. Current therapeutic strategies primarily focus on inhibiting osteoclast activity or stimulating osteoblast function. This compound is a novel small molecule that has demonstrated potent anti-osteoporotic effects in preclinical studies by primarily targeting osteoclastogenesis.

In Vitro Efficacy

Inhibition of Osteoclastogenesis

This compound has been shown to be a potent inhibitor of Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced osteoclastogenesis. In vitro studies using bone marrow-derived monocytes demonstrated that this compound inhibits the formation of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells in a dose-dependent manner.

Table 1: In Vitro Inhibition of Osteoclastogenesis by this compound

| Parameter | Value | Reference |

| IC50 (RANKL-induced osteoclastogenesis) | 11.8 nM | [1] |

| Inhibition at 0.01 µM | 44.4% | [1] |

| Inhibition at 0.1 µM | 100% | [1] |

The inhibitory effect of this compound on osteoclastogenesis is time-dependent, with the most pronounced effects observed during the early stages of osteoclast precursor differentiation.[1]

Table 2: Time-Dependent Inhibition of Osteoclastogenesis by this compound

| Treatment Period | Inhibition (%) | Reference |

| Early Stage (Days 1-3) | 98.8% | [1] |

| Mid-Stage (Days 3-5) | 94.4% | [1] |

| Late Stage (Days 5-7) | 62.3% | [1] |

Mechanistic studies have revealed that this compound suppresses the expression of key osteoclastogenesis-related marker genes and proteins, including TRAP, Cathepsin K (CTSK), Matrix Metalloproteinase-9 (MMP-9), and ATPase v0d2.[2]

Effects on Osteoblastogenesis

In addition to its potent anti-osteoclastic activity, this compound has also been shown to have a notable impact on the osteoblastogenesis of MC3T3-E1 preosteoblasts.[1] Further research is required to fully elucidate the mechanisms by which this compound promotes osteoblast differentiation and function.

In Vivo Efficacy

The anti-osteoporotic effects of this compound have been evaluated in an ovariectomy (OVX)-induced osteoporosis mouse model, which mimics postmenopausal osteoporosis.[1] Administration of this compound resulted in a dose-dependent protective effect on bone mass and architecture.

Table 3: In Vivo Efficacy of this compound in OVX Mouse Model

| Parameter | Effect of this compound | Reference |

| Bone Volume/Tissue Volume (BV/TV) | Increased | [1] |

| Bone Surface/Tissue Volume (BS/TV) | Improved | [1] |

| Trabecular Bone Number (Tb.N) | Improved | [1] |

| Trabecular Separation (Tb.Sp) | Improved | [1] |

| Osteoclast Activity | Dramatically Decreased | [1] |

Note: Specific quantitative data from the in vivo study were not available in the public domain at the time of this guide's compilation.

Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated that this compound possesses acceptable oral bioavailability and metabolic stability.[1]

Table 4: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Intravenous (IV) Administration | Oral Administration | Reference |

| Dose | - | - | [1] |

| Cmax | 4183 ng/L | 823 ng/mL | [1] |

| Half-life (t1/2) | 0.336 h | 1.03 h | [1] |

| AUC∞ | - | 1129 ng·h/mL | [1] |

| Oral Bioavailability | - | 10.48% | [1] |

| Metabolic Stability (in mouse liver microsomes) | 31% remaining after 60 min | 31% remaining after 60 min | [1] |

Signaling Pathways

Inhibition of RANKL/RANK Signaling in Osteoclasts

The primary mechanism of action of this compound is believed to be the inhibition of the RANKL/RANK signaling pathway in osteoclast precursors. This pathway is crucial for osteoclast differentiation, activation, and survival. By interfering with this pathway, this compound effectively reduces the number and activity of bone-resorbing osteoclasts.

Caption: this compound inhibits the RANKL/RANK signaling pathway in osteoclast precursors.

Potential Modulation of Wnt/β-catenin Signaling in Osteoblasts

The observed positive impact of this compound on osteoblastogenesis suggests a potential interaction with pro-osteogenic signaling pathways, such as the Wnt/β-catenin pathway. This pathway is a key regulator of osteoblast differentiation, proliferation, and survival. Further investigation is needed to confirm the direct or indirect effects of this compound on this pathway.

Caption: Potential modulation of the Wnt/β-catenin pathway in osteoblasts by this compound.

Experimental Protocols

RANKL-Induced Osteoclastogenesis Assay

This assay is used to evaluate the inhibitory effect of compounds on the differentiation of osteoclast precursors into mature osteoclasts.

Caption: Workflow for the RANKL-induced osteoclastogenesis assay.

Detailed Methodology:

-

Cell Isolation and Culture: Bone marrow cells are flushed from the femurs and tibias of mice and cultured in α-MEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 30 ng/mL of macrophage colony-stimulating factor (M-CSF) for 3 days to generate bone marrow-derived macrophages (BMMs).

-

Osteoclast Differentiation: BMMs are seeded in 96-well plates at a density of 1x10^4 cells/well. The cells are then treated with 50 ng/mL of RANKL in the presence of various concentrations of this compound or vehicle control.

-

TRAP Staining: After 5-7 days of culture, the cells are fixed with 4% paraformaldehyde and stained for TRAP activity using a commercially available kit.

-

Quantification: TRAP-positive multinucleated cells (MNCs) with three or more nuclei are counted as osteoclasts. The percentage of inhibition is calculated relative to the vehicle-treated control.

Osteoblast Differentiation and Mineralization Assay (MC3T3-E1 Cells)

This assay assesses the potential of a compound to promote the differentiation of pre-osteoblastic cells into mature, mineralizing osteoblasts.

Caption: Workflow for osteoblast differentiation and mineralization assay.

Detailed Methodology:

-

Cell Culture: MC3T3-E1 cells are seeded in 24-well plates at a density of 2x10^4 cells/well in α-MEM with 10% FBS and 1% penicillin-streptomycin.

-

Osteogenic Induction: Once confluent, the culture medium is replaced with an osteogenic differentiation medium containing 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate. Cells are treated with various concentrations of this compound or vehicle control.

-

Alkaline Phosphatase (ALP) Staining and Activity: After 7-10 days, cells can be fixed and stained for ALP, an early marker of osteoblast differentiation. ALP activity can also be quantified using a colorimetric assay.

-

Alizarin Red S Staining: After 14-21 days, the formation of mineralized nodules, a marker of late-stage osteoblast differentiation, can be assessed by fixing the cells and staining with Alizarin Red S, which binds to calcium deposits. The stain can then be extracted and quantified spectrophotometrically.

Conclusion

This compound is a promising anti-osteoporosis agent with a dual mechanism of action, potently inhibiting osteoclastogenesis while also promoting osteoblastogenesis. Its favorable pharmacokinetic profile further supports its potential for clinical development. The data presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of this compound for the treatment of osteoporosis and other bone-related disorders. Future research should focus on elucidating the precise molecular targets of this compound and conducting more extensive preclinical safety and efficacy studies.

References

In Vitro Efficacy of SH491 in the Modulation of Osteoclast Differentiation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoclasts, the primary bone-resorbing cells, are critical mediators of skeletal homeostasis and pathological bone loss in diseases such as osteoporosis. The differentiation of osteoclast precursors into mature, multinucleated osteoclasts is a complex process tightly regulated by various signaling pathways. SH491, a novel synthetic derivative of 20(S)-protopanaxadiol (PPD), has emerged as a potent inhibitor of osteoclastogenesis in preclinical studies. This technical guide provides an in-depth analysis of the in vitro effects of this compound on osteoclast differentiation, presenting key quantitative data, detailed experimental protocols, and an elucidation of the underlying molecular mechanisms.

Quantitative Assessment of this compound's Inhibitory Effects on Osteoclast Differentiation

This compound demonstrates a dose-dependent and time-dependent inhibition of RANKL-induced osteoclast differentiation from bone marrow-derived monocytes (BMMs). The key quantitative findings are summarized below.

| Parameter | Method | Result | Citation |

| IC50 for Osteoclastogenesis Inhibition | TRAP Staining | 11.8 nM | [1] |

| Dose-Dependent Inhibition of TRAP+ Multinucleated Cells | TRAP Staining & Cell Counting | 44.4% inhibition at 0.01 µM100% inhibition at 0.1 µM | [1] |

| Time-Dependent Inhibition of Osteoclastogenesis | TRAP Staining | 98.8% inhibition (days 1-3)94.4% inhibition (days 3-5)62.3% inhibition (days 5-7) | [1] |

Table 1: Quantitative analysis of this compound's inhibitory effect on osteoclast differentiation.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols employed in the in vitro evaluation of this compound.

Osteoclast Differentiation Assay

This assay is fundamental to assessing the impact of this compound on the formation of mature osteoclasts from precursor cells.

-

Cell Source: Bone Marrow-Derived Monocytes (BMMs) are isolated from the long bones of mice.

-

Cell Culture: BMMs are cultured in α-MEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 30 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF) to induce proliferation and survival of osteoclast precursors.

-

Induction of Differentiation: Osteoclast differentiation is initiated by the addition of 50 ng/mL of Receptor Activator of Nuclear Factor-κB Ligand (RANKL).

-

This compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.01 µM, 0.1 µM) or vehicle control at the time of RANKL stimulation. The medium is refreshed every two days with fresh cytokines and this compound.

-

Assessment of Differentiation: After a period of 5-7 days, the extent of osteoclast differentiation is evaluated.

Tartrate-Resistant Acid Phosphatase (TRAP) Staining

TRAP is a hallmark enzyme of mature osteoclasts.

-

Fixation: Cultured cells are fixed with 4% paraformaldehyde for 10 minutes.

-

Staining: Cells are stained for TRAP activity using a commercially available kit, following the manufacturer's instructions.

-

Quantification: TRAP-positive multinucleated cells (containing ≥3 nuclei) are identified and counted under a microscope.

Gene Expression Analysis (Quantitative Real-Time PCR)

To understand the molecular mechanism of this compound, the expression of key osteoclastogenic marker genes is quantified.

-

RNA Isolation: Total RNA is extracted from BMMs treated with or without this compound at different time points during differentiation.

-

cDNA Synthesis: First-strand cDNA is synthesized from the isolated RNA.

-

qPCR: Quantitative PCR is performed using specific primers for osteoclast-related genes such as Cathepsin K (Ctsk), Nuclear factor of activated T-cells, cytoplasmic 1 (Nfatc1), and c-Fos. Gene expression levels are normalized to a housekeeping gene (e.g., Gapdh).

Protein Expression Analysis (Western Blotting)

To confirm the effect of this compound on protein levels of key signaling molecules.

-

Protein Extraction: Whole-cell lysates are prepared from BMMs at various stages of differentiation.

-

SDS-PAGE and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are probed with primary antibodies against key signaling proteins (e.g., NFATc1, c-Fos, and phosphorylated forms of signaling molecules) followed by HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanism of Action

Mechanistic studies have indicated that this compound exerts its anti-osteoclastogenic effects by modulating key signaling pathways essential for osteoclast differentiation.

Inhibition of the RANKL/RANK Signaling Pathway

The interaction between RANKL and its receptor RANK on osteoclast precursors is the primary trigger for osteoclastogenesis. This compound has been shown to inhibit the expression of crucial downstream effectors of this pathway.

Caption: Proposed mechanism of this compound in inhibiting osteoclast differentiation.

This compound significantly downregulates the expression of the master transcription factors for osteoclastogenesis, c-Fos and NFATc1.[2][3] The induction of these factors is a critical downstream event of RANKL-RANK signaling. By suppressing their expression, this compound effectively blocks the transcriptional program required for the differentiation and maturation of osteoclasts.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for evaluating the in vitro effects of this compound on osteoclast differentiation.

Caption: In vitro workflow for assessing this compound's anti-osteoclastogenic activity.

Conclusion

The in vitro data strongly support this compound as a potent inhibitor of osteoclast differentiation. Its mechanism of action appears to be mediated through the suppression of key transcription factors, c-Fos and NFATc1, downstream of the RANKL/RANK signaling pathway. The provided experimental protocols offer a robust framework for further investigation into the therapeutic potential of this compound for the treatment of bone-related disorders characterized by excessive osteoclast activity. Further studies are warranted to fully elucidate the intricate molecular interactions of this compound within the osteoclast differentiation program.

References

The Effect of SH491 on Bone-Marrow-Derived Monocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SH491 is a novel, potent anti-osteoporosis agent derived from 20(S)-protopanaxadiol (PPD). Research has demonstrated its efficacy in inhibiting the differentiation of bone-marrow-derived monocytes (BMMs) into osteoclasts, the primary cells responsible for bone resorption. This technical guide provides a comprehensive overview of the known effects of this compound on BMMs, including available quantitative data, detailed experimental protocols for studying these effects, and a visualization of the implicated signaling pathways.

Core Concepts: Bone-Marrow-Derived Monocytes and Osteoclastogenesis

Bone-marrow-derived monocytes are precursor cells that play a crucial role in bone homeostasis.[1][2] Under the influence of specific cytokines, primarily Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL), BMMs can differentiate into multinucleated osteoclasts. This process, known as osteoclastogenesis, is fundamental to bone remodeling and is a key target in the development of therapeutics for bone-loss-related diseases such as osteoporosis.

Quantitative Data: The Inhibitory Effect of this compound on Osteoclast Differentiation

This compound has been shown to be a potent inhibitor of RANKL-induced osteoclast differentiation from BMMs. The following table summarizes the available quantitative data on its inhibitory activity.

| Compound | IC50 (RANKL-induced Osteoclastogenesis) | Notes |

| This compound | 11.8 nM | Inhibits the formation of TRAP-positive multinucleated cells. |

TRAP (Tartrate-Resistant Acid Phosphatase) is a hallmark enzyme of osteoclasts.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of compounds like this compound on bone-marrow-derived monocytes. These protocols are based on established methods in the field.[1][2][3]

Isolation and Culture of Bone-Marrow-Derived Monocytes (BMMs)

Objective: To isolate primary monocyte precursor cells from bone marrow for in vitro differentiation into osteoclasts.

Materials:

-

6-8 week old mice

-

Sterile Phosphate-Buffered Saline (PBS)

-

α-Minimum Essential Medium (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

-

M-CSF (Macrophage Colony-Stimulating Factor)

-

Ficoll-Paque PLUS

-

Centrifuge

-

Hemocytometer

-

Cell culture dishes/plates

Procedure:

-

Euthanize mice according to institutional guidelines.

-

Dissect the femurs and tibias and carefully remove all muscle and connective tissue.

-

Immerse the bones in 70% ethanol for 30 seconds for sterilization and then wash with sterile PBS.

-

Cut the ends of the bones and flush the marrow out with α-MEM using a syringe and a 25-gauge needle.

-

Create a single-cell suspension by gently passing the bone marrow through the syringe multiple times.

-

Centrifuge the cell suspension at 1500 rpm for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in α-MEM and layer it over Ficoll-Paque PLUS.

-

Centrifuge at 2000 rpm for 20 minutes at room temperature without brake.

-

Carefully collect the buffy coat layer containing the mononuclear cells.

-

Wash the cells with PBS and centrifuge at 1500 rpm for 5 minutes.

-

Resuspend the cells in α-MEM supplemented with 10% FBS and 30 ng/mL M-CSF.

-

Plate the cells and incubate at 37°C in a humidified atmosphere with 5% CO2. After 24 hours, non-adherent cells are removed, and the adherent cells (BMMs) are used for subsequent experiments.

In Vitro Osteoclast Differentiation Assay

Objective: To induce the differentiation of BMMs into mature osteoclasts and to assess the inhibitory effect of this compound.

Materials:

-

Cultured BMMs

-

α-MEM with 10% FBS

-

M-CSF (30 ng/mL)

-

RANKL (50 ng/mL)

-

This compound (various concentrations)

-

TRAP staining kit

-

Microscope

Procedure:

-

Seed BMMs into 96-well plates at a density of 1 x 10^4 cells/well in α-MEM with 10% FBS and 30 ng/mL M-CSF.

-

Allow the cells to adhere for 24 hours.

-

Replace the medium with fresh medium containing 30 ng/mL M-CSF, 50 ng/mL RANKL, and varying concentrations of this compound (e.g., 0, 1, 10, 100 nM).

-

Incubate the plates for 5-7 days, replacing the medium every 2-3 days.

-

After the incubation period, wash the cells with PBS and fix them with 4% paraformaldehyde for 10 minutes.

-

Stain the cells for TRAP activity according to the manufacturer's instructions.

-

Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.

Quantitative Real-Time PCR (qRT-PCR) for Osteoclast-Specific Gene Expression

Objective: To quantify the effect of this compound on the expression of key genes involved in osteoclast differentiation.

Materials:

-

BMMs treated as in the osteoclast differentiation assay

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for osteoclast-specific genes (e.g., Acp5 (TRAP), Ctsk (Cathepsin K), Nfatc1) and a housekeeping gene (e.g., Gapdh)

-

Real-time PCR system

Procedure:

-

At the end of the treatment period, lyse the cells and extract total RNA using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Perform qPCR using SYBR Green master mix and specific primers for the target genes.

-

Analyze the results using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the key signaling pathway involved in osteoclastogenesis and the experimental workflow for assessing the impact of this compound.

Caption: Experimental workflow for evaluating the effect of this compound on BMMs.

Caption: RANKL signaling pathway in osteoclastogenesis and the inhibitory target of this compound.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on osteoclastogenesis by targeting the RANKL signaling pathway. Upon binding of RANKL to its receptor RANK on the surface of BMMs, a signaling cascade is initiated, which is crucial for osteoclast differentiation. A key adaptor protein in this pathway is TNF receptor-associated factor 6 (TRAF6). The recruitment of TRAF6 to the RANK receptor leads to the activation of downstream pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways converge to induce the expression and activation of the master transcription factor for osteoclastogenesis, Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1). This compound is believed to interfere with this signaling cascade, likely at or downstream of TRAF6, thereby preventing the activation of NFATc1 and subsequent osteoclast differentiation.

Conclusion

This compound is a promising new agent for the treatment of osteoporosis due to its potent inhibition of osteoclast differentiation from bone-marrow-derived monocytes. This guide has provided an overview of its effects, along with standardized protocols for its further investigation. Future research should focus on elucidating the precise molecular target of this compound within the RANKL signaling pathway and evaluating its long-term efficacy and safety in preclinical and clinical settings.

References

Pharmacokinetics and pharmacodynamics of SH491

An in-depth analysis of the preclinical data available for SH491, a novel derivative of 20(S)-protopanaxadiol (PPD), reveals its potential as a potent anti-osteoporosis agent. This document provides a comprehensive overview of its pharmacodynamic and pharmacokinetic properties, detailed experimental methodologies, and the underlying signaling pathways associated with its mechanism of action.

Pharmacodynamics

This compound has demonstrated significant inhibitory effects on osteoclastogenesis, the process of osteoclast formation, which is a key driver of bone resorption in osteoporosis.

In Vitro Potency

The primary pharmacodynamic activity of this compound is its potent inhibition of Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced osteoclastogenesis. In preclinical assays, this compound showed a half-maximal inhibitory concentration (IC50) of 11.8 nM.[1] The compound exhibited dose-dependent inhibition of the formation of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells, which are characteristic of mature osteoclasts.[1] Notably, cytotoxicity assays indicated that this inhibitory effect was not a result of general cell toxicity.[1]

| Parameter | Value | Assay |

| IC50 | 11.8 nM | RANKL-Induced Osteoclastogenesis |

| Maximal Inhibition | 100% | 0.1 µM in RANKL-Induced Osteoclastogenesis |

| Inhibition at 0.01 µM | 44.4% | RANKL-Induced Osteoclastogenesis |

In Vivo Efficacy

The therapeutic potential of this compound was evaluated in an ovariectomy (OVX)-induced osteoporosis mouse model, a standard preclinical model that mimics post-menopausal osteoporosis.[1][2] Administration of this compound resulted in a dose-dependent protective effect on bone structure. Key findings from this model are summarized below.[1]

| Parameter | Observation | Model |

| Bone Volume/Tissue Volume | Increased | Ovariectomy-Induced Osteoporosis (Mouse) |

| Trabecular Bone Number | Significantly Improved | Ovariectomy-Induced Osteoporosis (Mouse) |

| Trabecular Separation | Significantly Improved | Ovariectomy-Induced Osteoporosis (Mouse) |

| Osteoclast Activity | Dramatically Decreased | Ovariectomy-Induced Osteoporosis (Mouse) |

Mechanism of Action: Signaling Pathway

This compound exerts its anti-osteoporotic effects by modulating the RANKL/RANK signaling pathway, which is the master regulator of osteoclast differentiation and function.[3][4] The binding of RANKL to its receptor, RANK, on osteoclast precursors initiates a downstream signaling cascade involving the recruitment of adaptor proteins like TRAF6. This leads to the activation of key transcription factors such as NF-κB and NFATc1, which are essential for the expression of genes that drive osteoclast maturation and bone-resorbing activity.[3][5] this compound is believed to interfere with this cascade, thereby inhibiting osteoclastogenesis.

Pharmacokinetics

Initial pharmacokinetic studies of this compound have been conducted in mice, providing preliminary data on its absorption, distribution, metabolism, and excretion (ADME) profile.

Mouse Pharmacokinetic Parameters

Following both intravenous and oral administration, key pharmacokinetic parameters were determined. The compound shows moderate oral bioavailability.[1] As a derivative of PPD, this compound's metabolism is likely influenced by cytochrome P450 enzymes, particularly CYP3A4 and CYP2B6, which are known to metabolize PPD.[6]

| Parameter | IV Administration | Oral Administration |

| Half-life (t1/2) | 0.336 h | 1.03 h |

| Peak Plasma Concentration (Cmax) | 4183 ng/L | 823 ng/mL |

| Area Under the Curve (AUC∞) | - | 1129 ng·h/mL |

| Oral Bioavailability (F) | - | 10.48% |

| Metabolic Stability (60 min incubation) | - | 31% remaining |

Experimental Protocols

The following sections detail the standard methodologies for the key experiments used to characterize this compound.

RANKL-Induced Osteoclastogenesis Assay

This in vitro assay is used to evaluate the effect of a compound on the differentiation of osteoclast precursors into mature osteoclasts.

-

Cell Isolation and Seeding: Bone marrow macrophages (BMMs) are isolated from the femurs and tibias of mice. The cells are cultured in α-MEM medium supplemented with M-CSF (macrophage colony-stimulating factor) to promote the proliferation of osteoclast precursors.[1][7]

-

Differentiation Induction: BMMs are seeded into 96-well plates. After allowing the cells to adhere, the culture medium is replaced with a differentiation medium containing M-CSF and RANKL. Test compounds (e.g., this compound) at various concentrations are added at this stage.[7][8]

-

Cell Culture and Staining: The cells are cultured for approximately 5-7 days, with the medium being replaced every two days. Upon maturation, cells are fixed with formalin.[1][9]

-

Quantification: Mature osteoclasts are identified by staining for Tartrate-Resistant Acid Phosphatase (TRAP), a characteristic enzyme. TRAP-positive cells with three or more nuclei are counted as mature osteoclasts. The IC50 value is calculated based on the dose-dependent reduction in the number of these cells.[9]

Ovariectomy (OVX)-Induced Osteoporosis Mouse Model

This in vivo model is the gold standard for studying postmenopausal osteoporosis and evaluating the efficacy of potential treatments.

-

Surgical Procedure: Adult female mice undergo bilateral ovariectomy to induce an estrogen-deficient state, which leads to accelerated bone loss. A sham operation group, where the ovaries are exposed but not removed, serves as the control.[2][10]

-

Treatment Administration: Following a recovery period (typically 1 week), the OVX mice are randomly assigned to treatment groups.[11] this compound or a vehicle control is administered, often daily or every other day, via a specified route (e.g., intraperitoneal injection or oral gavage) for a period of several weeks (e.g., 5-12 weeks).[11]

-

Bone Analysis: At the end of the treatment period, mice are euthanized. The femurs and vertebrae are harvested for analysis.

-

Micro-Computed Tomography (µCT): High-resolution µCT scanning is used to quantify various three-dimensional bone morphometric parameters, such as bone volume/tissue volume (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).[10][12]

-

Histology: Bone tissue can be sectioned and stained (e.g., TRAP staining) to visualize and quantify osteoclasts on the bone surface, providing a direct measure of osteoclast activity in vivo.[11]

References

- 1. RANKL-Based Osteoclastogenic Assay from Murine Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rodent models of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Critical signaling pathways in osteoclast differentiation and bone resorption: mechanisms and therapeutic implications for periprosthetic osteolysis [frontiersin.org]

- 4. RANKL-RANK signaling in osteoclastogenesis and bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Inhibitory effect of 20(S)-protopanaxadiol on cytochrome P450: Potential of its pharmacokinetic interactions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Osteoclastogenesis assay [bio-protocol.org]

- 8. A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. biocytogen.com [biocytogen.com]

- 11. 2.10. OVX induced osteoporosis model [bio-protocol.org]

- 12. creative-bioarray.com [creative-bioarray.com]

Early-Stage Research on SH491 for Bone Loss: A Technical Guide

This technical guide provides an in-depth overview of the preclinical research on SH491, a novel derivative of 20(S)-protopanaxadiol (PPD), for the treatment of bone loss. The information is targeted towards researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early-stage research on this compound.[1]

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Description |

| IC50 | 11.8 nM | Concentration for 50% inhibition of RANKL-induced osteoclastogenesis. |

| Inhibition at 0.1 µM | 100% | Inhibition of RANKL-induced osteoclastogenesis. |

| Inhibition at 0.01 µM | 44.4% | Inhibition of RANKL-induced osteoclastogenesis. |

Table 2: Time-Dependent Inhibition of Osteoclastogenesis by this compound

| Treatment Stage | Inhibition Percentage |

| Early Stage (Days 1-3) | 98.8% |

| Mid Stage (Days 3-5) | 94.4% |

| Late Stage (Days 5-7) | 62.3% |

Table 3: Pharmacokinetic Properties of this compound in Mice

| Parameter | Intravenous Administration | Oral Administration |

| Cmax | 4183 ng/L | 823 ng/mL |

| Half-life (t1/2) | 0.336 h | 1.03 h |

| AUC∞ | - | 1129 ng·h/mL |

| Oral Bioavailability | - | 10.48% |

Table 4: Metabolic Stability of this compound

| Parameter | Value | Description |

| Remaining this compound after 60 min | 31% | In mouse liver microsomes. |

Experimental Protocols

Detailed methodologies for the key experiments conducted in the preclinical evaluation of this compound are outlined below.

2.1. RANKL-Induced Osteoclastogenesis Assay

-

Cell Source: Bone marrow-derived monocytes (BMMs) were used as osteoclast precursors.

-

Induction: Osteoclast differentiation was induced by treating the BMMs with Receptor Activator of Nuclear Factor-κB Ligand (RANKL).

-

Treatment: this compound was added to the cell cultures at varying concentrations to assess its inhibitory effect.

-

Analysis: The formation of osteoclasts was quantified by counting the number of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells. The IC50 value was determined from the dose-response curve.

-

Time-Course Experiment: To determine the stage-specific inhibitory effects, this compound was added at different time intervals (early, mid, and late stages) during the differentiation process.

2.2. Ovariectomy (OVX)-Induced Osteoporosis Mouse Model

-

Animal Model: Female mice were subjected to ovariectomy to induce osteoporosis, simulating postmenopausal bone loss.

-

Treatment: A cohort of OVX mice was administered this compound.

-

Analysis: The bone-protective effects of this compound were evaluated through micro-computed tomography (µCT) analysis of bone parameters, including:

-

Bone Volume/Tissue Volume (BV/TV)

-

Bone Surface/Tissue Volume (BS/TV)

-

Trabecular Bone Number (Tb.N)

-

Trabecular Separation (Tb.Sp)

-

-

Histology: Osteoclast activity in the bone tissue was also assessed.

2.3. Pharmacokinetic Studies in Mice

-

Administration: this compound was administered to mice both intravenously and orally.

-

Sampling: Blood samples were collected at various time points post-administration.

-

Analysis: The concentration of this compound in the plasma was measured to determine key pharmacokinetic parameters such as maximum concentration (Cmax), half-life (t1/2), and area under the curve (AUC). Oral bioavailability was calculated by comparing the AUC after oral and intravenous administration.

2.4. Metabolic Stability Assay

-

System: The metabolic stability of this compound was evaluated using mouse liver microsomes.

-

Procedure: this compound was incubated with the microsomes, and the amount of the compound remaining over time was measured.

-

Outcome: This assay provides an indication of the extent of first-pass metabolism in the liver.

Signaling Pathways and Experimental Workflows

3.1. Proposed Mechanism of Action of this compound

This compound exerts its anti-osteoporotic effects primarily by inhibiting the RANKL-RANK signaling pathway, which is a critical regulator of osteoclast differentiation and function.[2][3][4] By blocking this pathway, this compound reduces the formation of mature osteoclasts, thereby decreasing bone resorption.

Caption: Proposed mechanism of this compound in inhibiting bone loss.

3.2. Experimental Workflow for Preclinical Evaluation of this compound

The preclinical evaluation of this compound followed a logical progression from in vitro characterization to in vivo efficacy studies.